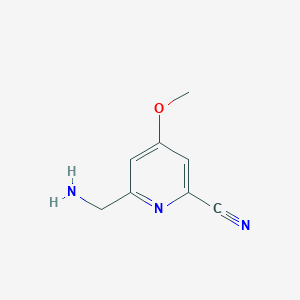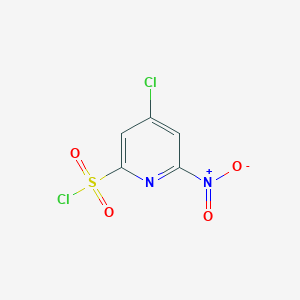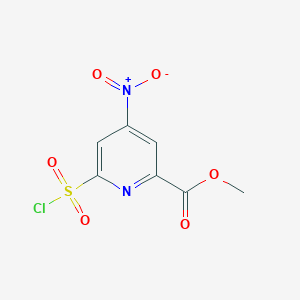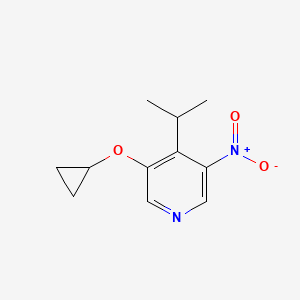![molecular formula C7H7ClN2O B14845517 8-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B14845517.png)
8-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine is a heterocyclic compound that features a pyrido-oxazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine typically involves the use of phenols, primary amines, and aldehydes as starting materials. One common method is the Mannich reaction, where these starting materials undergo a condensation reaction to form the desired compound . Another important method involves the cyclization of ortho-aminomethylphenols with aldehydes or ketones in the presence of catalysts such as tin(IV) chloride or methyltrichlorosilane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
8-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Studies have explored its potential as an antimicrobial and antifungal agent.
Mechanism of Action
The mechanism of action of 8-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine involves its interaction with specific molecular targets and pathways. Its lipophilicity allows it to diffuse easily into cells, where it can interact with intracellular targets. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various biochemical processes, potentially leading to its observed biological effects .
Comparison with Similar Compounds
- 7-Bromo-3,4-dihydro-2H-pyrido[1,4]oxazine
- 8-Chloro-3,4-dihydro-2H-pyrido[4,3-B][1,4]oxazine
- 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine
Comparison: 8-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine is unique due to its specific substitution pattern and the presence of a chlorine atom at the 8-position. This structural feature can influence its reactivity and biological activity, distinguishing it from other similar compounds. For example, the presence of a bromine atom in 7-Bromo-3,4-dihydro-2H-pyrido[1,4]oxazine may result in different chemical and biological properties .
Properties
Molecular Formula |
C7H7ClN2O |
|---|---|
Molecular Weight |
170.59 g/mol |
IUPAC Name |
8-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine |
InChI |
InChI=1S/C7H7ClN2O/c8-5-1-2-9-7-6(5)11-4-3-10-7/h1-2H,3-4H2,(H,9,10) |
InChI Key |
KGXIJWSHOIOBDB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CN=C2N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![6-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid](/img/structure/B14845497.png)


